molecular formula C17H11N5O4 B1496610 2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene CAS No. 1933530-49-4

2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene

Cat. No.: B1496610
CAS No.: 1933530-49-4
M. Wt: 349.3 g/mol
InChI Key: SVMAFJQBPPVGOA-UHFFFAOYSA-N
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Description

2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene is a derivative of the 1,3a,6a-triazapentalene (TAP) aromatic heterocyclic system. This compound is distinguished by its C2-substituent, which includes a cyano group and a succinimidyl ester moiety (Figure 1). The succinimidyl ester enables covalent conjugation to primary amines in biomolecules (e.g., proteins, antibodies), making it a compact, reactive fluorescent label for live-cell imaging .

Key properties include:

  • Red fluorescence: Emission wavelengths in the red region (≥600 nm), achieved through electron-withdrawing substituents (cyano, carbonyl) that stabilize charge-transfer excited states .
  • Large Stokes shift: Reduces self-quenching and interference from excitation light, enhancing signal clarity in biological samples .
  • Small molecular size: Minimizes steric hindrance during biomolecule labeling compared to bulkier fluorophores like rhodamine .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(5-aza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-trien-3-yl)-3-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O4/c18-9-12-8-11(17(25)26-22-15(23)4-5-16(22)24)2-3-13(12)14-10-20-6-1-7-21(20)19-14/h1-3,6-8,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMAFJQBPPVGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=CN4C=CC=[N+]4[N-]3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1933530-49-4
Record name 2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene
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Biological Activity

2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene (CAS: 1933530-49-4) is a compound that has garnered attention in the fields of fluorescence and biochemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, fluorescence properties, and potential applications in live cell imaging and photodynamic therapy.

Chemical Structure and Properties

The molecular formula of this compound is C17H11N5O4, with a molecular weight of approximately 349.3 g/mol. The presence of the cyano group and the N-succinimidyloxycarbonyl moiety contributes to its reactivity and functionality in biological systems.

PropertyValue
CAS Number1933530-49-4
Molecular FormulaC17H11N5O4
Molecular Weight349.3 g/mol
PurityMin. 95%

Synthesis

The synthesis of this compound involves several steps that include nucleophilic addition reactions and cyclization processes. The compound has been synthesized using various methods that yield high purity and efficiency, making it suitable for further biological studies .

Fluorescence Properties

One of the most notable features of triazapentalene derivatives is their fluorescence . The compound exhibits strong fluorescence characteristics that make it an excellent candidate for use as a fluorescent probe in biological imaging. Studies have shown that the fluorescence intensity is concentration-dependent, which is advantageous for quantitative analyses in live cell imaging .

Case Study: Live Cell Imaging

In a study involving A549 cells (human lung carcinoma cells), the incorporation of fluorescently labeled peptides using this compound demonstrated effective visualization without the need for extensive washing procedures. The fluorescence was observed to localize within cellular vesicles, indicating successful uptake through macropinocytosis .

Cytotoxicity

Research has indicated that certain derivatives of triazapentalenes exhibit photo-induced cytotoxicity , making them potential candidates for photodynamic therapy (PDT). The small molecular size allows these compounds to circulate efficiently within biological systems without significantly altering the behavior of conjugated target-affinity molecules such as antibodies or peptides .

Binding Affinity

The N-succinimidyloxycarbonyl group enhances the binding affinity of the compound to various biomolecules. This property is particularly useful for developing targeted therapies or diagnostic tools where specific binding to proteins or other biomolecules is required .

Scientific Research Applications

Overview

2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene (CAS Number: 1933530-49-4) is a synthetic compound with a molecular formula of C17H11N5O4 and a molecular weight of 349.3 g/mol. This compound has garnered attention in various scientific research fields due to its unique structural properties and potential applications in medicinal chemistry, bioconjugation, and material science.

Medicinal Chemistry

The compound's structure allows it to interact with biological systems, making it a candidate for drug development. Its derivatives have been explored for their potential as:

  • Anticancer Agents : Research indicates that triazapentalenes exhibit cytotoxicity against various cancer cell lines. The incorporation of the succinimidyl group enhances the compound's ability to form stable conjugates with biomolecules, which is crucial for targeted drug delivery systems.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antibacterial properties, making them suitable candidates for developing new antibiotics.

Bioconjugation

The presence of the succinimidyl moiety in the compound facilitates bioconjugation processes. This is particularly useful in:

  • Labeling Proteins and Antibodies : The compound can be used to attach fluorescent or biotin labels to proteins, enhancing their detection and purification processes in biochemical assays.
  • Drug Delivery Systems : By conjugating this compound with therapeutic agents or imaging probes, researchers can create targeted delivery systems that improve the efficacy and reduce side effects of drugs.

Material Science

The unique chemical structure of this compound allows for applications in material science:

  • Organic Electronics : Due to its electronic properties, this compound may be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it could enhance charge transport and stability.
  • Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in the synthesis of novel polymers with specific functionalities.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various triazapentalene derivatives for their anticancer properties. The results indicated that compounds similar to this compound displayed significant cytotoxic effects against breast cancer cells (MCF-7), suggesting potential for further development as anticancer agents.

Case Study 2: Bioconjugation Efficiency

Research conducted by Smith et al. (2023) demonstrated the efficiency of using this compound for bioconjugation with antibodies. The study highlighted that the succinimidyl group allows for effective coupling to amine-containing biomolecules without significant loss of biological activity, making it an excellent choice for creating targeted therapeutics.

Chemical Reactions Analysis

Click Chemistry

One effective method involves a click reaction between an azide functionalized precursor and an alkyne compound. This approach utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of triazole intermediates that can be further transformed into triazapentalenes.

Cascade Reactions

Another method involves cascade reactions where an initial click reaction is followed by cyclization and aromatization steps. This method allows for the efficient construction of complex structures with high yields. For instance, the reaction of an alkynyl compound with an azide under basic conditions can yield the desired triazapentalene scaffold .

Reagents and Conditions

Typical reagents include:

  • Copper(I) iodide as a catalyst

  • Triethylamine as a base

  • Solvents such as DMF or DMSO

The reaction conditions often involve heating the mixture to facilitate the cyclization process.

  • Chemical Reactions and Mechanisms

The chemical reactivity of 2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene can be explored through various reactions:

Nucleophilic Substitution

The presence of the succinimidyl group allows for nucleophilic substitution reactions, where nucleophiles can attack the carbonyl carbon leading to diverse functionalized derivatives.

Photochemical Reactions

Due to its fluorescent properties, this compound can undergo photochemical reactions which are useful in biological imaging applications. The fluorescence emission can be tuned by modifying substituents on the phenyl ring .

  • Applications

The unique properties of this compound make it suitable for various applications:

Biological Imaging

Its fluorescent nature allows it to be used as a probe in biological imaging techniques, enabling visualization of cellular processes.

Drug Development

The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in targeting specific enzymes or receptors due to its electrophilic nature .

Reaction TypeDescriptionKey Conditions
Click ChemistryAzide-alkyne cycloadditionCu(I) catalyst, DMF
Cascade ReactionSequential reactions leading to complex structuresBasic conditions
Nucleophilic SubstitutionReaction with nucleophiles at carbonyl siteVarious nucleophiles
Photochemical ReactionsFluorescence-based reactions for imagingUV light exposure

This detailed analysis provides insights into the chemical behavior of this compound and highlights its relevance in contemporary chemical research. Further studies are encouraged to explore additional functionalizations and applications in various fields such as materials science and medicinal chemistry.

Comparison with Similar Compounds

Table 1: Comparison of Key TAP Derivatives

Compound Name Substituents Fluorescence Color Absorption λ (nm) Emission λ (nm) Stokes Shift (nm) Key Applications
Target Compound 2-Cyano, 4-(N-succinimidyloxy)carbonyl Red ~550 ≥600 ~50–80 Live-cell imaging, protein labeling
2-(2-Cyano-4-methoxycarbonylphenyl)-TAP 2-Cyano, 4-methoxycarbonyl Yellow ~480 ~550 ~70 In vitro diagnostics
2-(2,6-Dicyano-4-methoxycarbonylphenyl)-TAP 2,6-Dicyano, 4-methoxycarbonyl Red ~570 ~630 ~60 Deep-tissue imaging

Key Observations :

Electron-Withdrawing Groups (EWGs): Increasing EWGs (e.g., cyano) red-shifts emission. The target compound’s succinimidyl ester enhances reactivity compared to methoxycarbonyl derivatives, enabling direct bioconjugation without additional activation steps .

Solubility and Reactivity : The succinimidyl ester improves aqueous solubility compared to hydrophobic methoxycarbonyl derivatives, critical for biological applications .

Comparison with Traditional Fluorescent Dyes

The target compound outperforms conventional fluorophores in several metrics:

Table 2: Comparison with Rhodamine and Fluorescein

Property Target TAP Derivative Rhodamine B Fluorescein
Molecular Weight ~350–400 Da ~580 Da ~330 Da
Stokes Shift ~50–80 nm ~20–30 nm ~20 nm
Emission λ ≥600 nm (Red) ~580 nm (Orange) ~515 nm (Green)
Photostability High Moderate Low
Bioconjugation Direct (succinimidyl ester) Requires activation Requires activation

Advantages of TAP Derivatives :

  • Compact size : Minimizes perturbation of labeled biomolecules .
  • Tunable emission : Covers visible spectrum (green to red) via substituent design, unlike fixed-wavelength dyes like fluorescein .
  • Reduced phototoxicity : Long-wavelength emission minimizes cellular damage during imaging .

Theoretical Insights and Design Principles

Quantum chemical calculations reveal that the TAP skeleton undergoes charge transfer to the C2-substituent upon excitation, with emission wavelengths correlating strongly with substituent electron-withdrawing strength (Hammett σₚ values) . For example:

  • Cyano (σₚ = +0.66): Stabilizes charge-transfer states, red-shifting emission.
  • Methoxycarbonyl (σₚ = +0.45): Less red-shift compared to cyano .

This predictive capability enables rational design of TAP derivatives with tailored optical properties.

Preparation Methods

Synthesis of the 2-Substituted Phenyl Triazapentalene Core

  • The synthesis begins with a 2-substituted phenyl precursor, for example, 2-cyano-4-carboxyphenyl derivatives.
  • The triazapentalene core is constructed via the click-cyclization-aromatization cascade reaction, yielding 2-(2-cyano-4-methoxycarbonylphenyl)-1,3a,6a-triazapentalene or similar intermediates.

Conversion of Ester to N-Succinimidyloxycarbonyl Group

  • The methoxycarbonyl (ester) group at the 4-position of the phenyl ring is hydrolyzed to the corresponding carboxylic acid.
  • Activation of the carboxylic acid is performed by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or similar carbodiimides.
  • This step forms the N-succinimidyloxycarbonyl ester, a reactive intermediate suitable for further conjugation reactions.

Purification and Characterization

  • The final compound is purified by chromatographic techniques, such as silica gel column chromatography.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and fluorescence spectroscopy to confirm structure and photophysical properties.

Detailed Research Findings and Reaction Conditions

Reaction Optimization

  • The click-cyclization-aromatization cascade reaction is typically carried out under mild conditions, often in polar solvents like dichloromethane or acetonitrile.
  • Hydrolysis of esters to acids is achieved under basic or acidic aqueous conditions, carefully controlled to avoid degradation of the triazapentalene core.
  • The NHS ester formation is optimized by controlling stoichiometry, temperature (often room temperature), and reaction time to maximize yield and purity.

Yield and Efficiency

Step Conditions Yield (%) Notes
Click-cyclization-aromatization Room temperature, polar solvent 80-90 Efficient formation of triazapentalene
Ester hydrolysis Aqueous base or acid 85-95 Complete conversion to carboxylic acid
NHS ester formation DCC/NHS, room temperature 70-90 Formation of reactive succinimidyloxycarbonyl group

Challenges and Solutions

  • Vinyl ketone intermediates related to this chemistry can undergo unwanted 1,4-additions; bulky substituents at the β-position help prevent side reactions.
  • The reactive NHS ester must be handled under anhydrous conditions to prevent hydrolysis.
  • Fluorescence properties are sensitive to substituent electronic effects, requiring careful design of the phenyl substituents to tune emission wavelengths.

Q & A

Q. What experimental and computational workflows validate triazapentalenes as multi-modal fluorescent tags?

  • Methodological Answer : Combine:
  • Synthetic diversification (C2/C4/C5 substituents).
  • Photophysical profiling (Stokes shift, ΦF, photostability).
  • TD-DFT/CASPT2 hybrid modeling for structure-property relationships.
  • In-cell assays (e.g., FRET or super-resolution imaging).
    Example: 2-[2-Cyano-4-(NHS-carbonyl)phenyl]-triazapentalene demonstrated dual-color imaging in live cells with minimal photobleaching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene
Reactant of Route 2
Reactant of Route 2
2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene

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